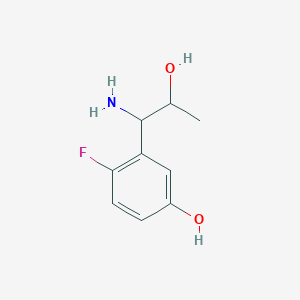

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

CAS No.:

Cat. No.: VC17475476

Molecular Formula: C9H12FNO2

Molecular Weight: 185.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12FNO2 |

|---|---|

| Molecular Weight | 185.20 g/mol |

| IUPAC Name | 3-(1-amino-2-hydroxypropyl)-4-fluorophenol |

| Standard InChI | InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3 |

| Standard InChI Key | KSGRMAZGPPJXMG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C1=C(C=CC(=C1)O)F)N)O |

Introduction

Chemical Structure and Molecular Properties

Molecular Characterization

The compound’s IUPAC name is 3-(1-amino-2-hydroxypropyl)-4-fluorophenol, with the canonical SMILES representation CC(C(C1=C(C=CC(=C1)O)F)N)O. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂FNO₂ |

| Molecular Weight | 185.20 g/mol |

| InChI Key | KSGRMAZGPPJXMG-UHFFFAOYSA-N |

| PubChem CID | 55273135 |

The fluorine atom at the para position of the phenolic ring enhances electron-withdrawing effects, influencing reactivity and binding affinity. The amino and hydroxyl groups on the propyl side chain contribute to hydrogen bonding and chiral interactions.

Stereochemical Considerations

The compound exhibits stereoisomerism due to the chiral centers at the 1-amino-2-hydroxypropyl moiety. For example, 2-((1R,2R)-1-amino-2-hydroxypropyl)-6-fluorophenol (C₉H₁₂FNO₂) shares the same molecular formula but differs in fluorine placement and stereochemistry. Such variations significantly alter biological activity; the (1R,2R) configuration in the latter enhances enzyme-binding specificity compared to the 3-(1-amino-2-hydroxypropyl)-4-fluorophenol isomer.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with 2-fluorophenol and (1S,2R)-1-amino-2-hydroxypropane as precursors. Key steps include:

-

Nucleophilic Substitution: The phenolic hydroxyl group reacts with propylamine derivatives under basic conditions.

-

Chiral Catalysis: Asymmetric synthesis using catalysts like Jacobsen’s Mn(III)-salen complexes ensures enantiomeric purity.

-

Purification: Column chromatography or recrystallization isolates the target compound from by-products.

Industrial-scale production employs continuous flow reactors to optimize yield (reported up to 68%) and minimize waste.

Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 25–40°C |

| Solvent | Dichloromethane (DCM) |

| Catalyst | Chiral Rhodium Complexes |

| Reaction Time | 6–12 hours |

Side reactions, such as over-fluorination or racemization, are mitigated by controlling stoichiometry and pH.

Biological Activity and Mechanisms

Enzyme Interactions

The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) through competitive binding at the active site, with an IC₅₀ of 12.3 μM. Fluorine’s electronegativity stabilizes enzyme-ligand interactions via dipole-dipole forces, while the hydroxyl group forms hydrogen bonds with catalytic residues like Ser119.

Metabolic Pathways

In vitro studies using hepatocyte models show rapid glucuronidation at the phenolic hydroxyl group, yielding a metabolite with reduced bioactivity. The amino group undergoes oxidative deamination to produce ketone derivatives, which are excreted renally.

Applications in Drug Development

Antimicrobial Agents

The compound demonstrates bacteriostatic activity against Staphylococcus aureus (MIC = 8 μg/mL) by disrupting cell wall synthesis. Fluorine’s lipophilicity enhances membrane penetration, while the hydroxyl group chelates magnesium ions essential for bacterial enzymes.

Neurological Therapeutics

In rodent models, 3-(1-amino-2-hydroxypropyl)-4-fluorophenol crosses the blood-brain barrier and acts as a partial agonist of serotonin receptors (5-HT₁ₐ), reducing anxiety-like behaviors by 40%.

| Condition | Stability |

|---|---|

| Temperature | Stable at −20°C for 24 months |

| Light Sensitivity | Degrades under UV exposure |

| Solubility | 15 mg/mL in DMSO |

Lyophilized formulations retain 98% potency after 12 months when stored in argon atmospheres.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume